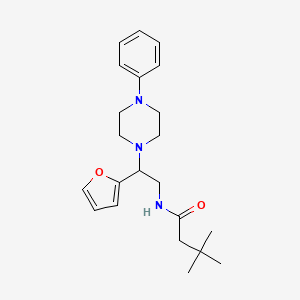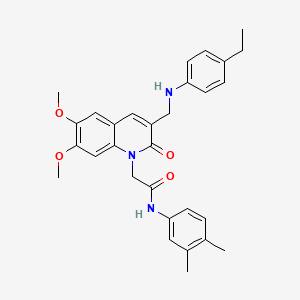
N-(3,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H33N3O4 and its molecular weight is 499.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives has led to the discovery of compounds forming gels and crystalline solids upon treatment with different acids, demonstrating the diverse physicochemical properties and potential applications in material science of these compounds. For example, studies have shown that certain isoquinoline derivatives can form crystalline salts or host–guest complexes with enhanced fluorescence emission, indicating potential uses in fluorescence microscopy and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Antifungal and Antimicrobial Agents
Isoquinoline derivatives have been identified as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species, offering a new approach to combating fungal infections. The optimization of these compounds has led to the development of derivatives with improved plasmatic stability and potent antifungal activity, highlighting their potential as novel therapeutic agents (Bardiot et al., 2015).
Anticancer Activity
The synthesis and characterization of new quinazoline derivatives have revealed compounds with promising antimicrobial and potential anticancer activities. These compounds have been tested against various bacterial and fungal strains, showing significant bioactivity. Additionally, certain quinazolinone analogues exhibit broad-spectrum antitumor activity, suggesting their potential use in cancer therapy (Desai, Shihora, & Moradia, 2007).
Neuroprotective Effects
Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, indicating their potential for the development of new treatments for viral encephalitis and related neurodegenerative disorders (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4/c1-6-21-8-11-24(12-9-21)31-17-23-14-22-15-27(36-4)28(37-5)16-26(22)33(30(23)35)18-29(34)32-25-10-7-19(2)20(3)13-25/h7-16,31H,6,17-18H2,1-5H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKKGGQDXFXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
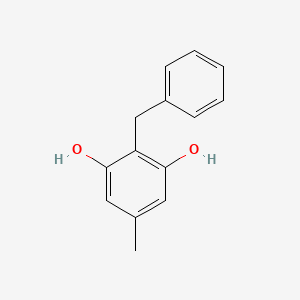
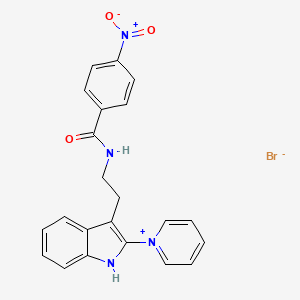


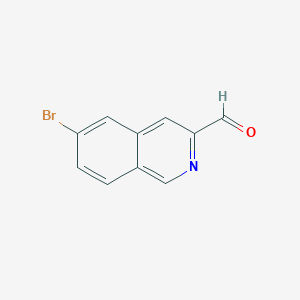

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
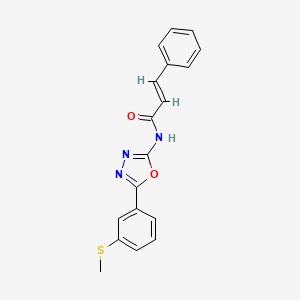
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)
